molecular formula C22H16N2O4S2 B1605055 1h-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis- CAS No. 68555-54-4

1h-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis-

Cat. No. B1605055
CAS RN: 68555-54-4
M. Wt: 436.5 g/mol
InChI Key: IMRULEJVIHQQKE-UHFFFAOYSA-N
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Description

The compound “1h-Pyrrole-2,5-dione, 1,1’-[1,2-ethanediylbis(thio-2,1-phenylene)]bis-” is a chemical compound with the molecular formula C21H14N2O4 . It is also known by other names such as Bismaleimide S, p,p’-Dimaleimidodiphenylmethane, p,p’-Methylenebis (N-phenylmaleimide), and Bis (p-maleimidophenyl)methane .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using computational chemistry tools . It’s important to note that the actual structure may vary under different conditions and the presented structure is a simplified model.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 358.3469 . Other physical and chemical properties such as solubility, density, and melting point would need to be determined experimentally.

Scientific Research Applications

Highly Luminescent Polymers

Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and high quantum yields, making them suitable for applications in optoelectronic devices and sensors. The study by Zhang and Tieke (2008) discusses the synthesis of such polymers, which are soluble in common organic solvents and demonstrate significant luminescent properties (Zhang & Tieke, 2008).

Electron Transport Materials for Solar Cells

The development of alcohol-soluble n-type conjugated polyelectrolytes based on diketopyrrolopyrrole (DPP) backbone for use as electron transport layers in polymer solar cells has shown to enhance power conversion efficiency due to improved electron extraction and decreased exciton recombination. Hu et al. (2015) synthesized a novel conjugated polyelectrolyte, demonstrating its effectiveness in inverted polymer solar cells (Hu et al., 2015).

Red-Emitting Polymers for Light-Emitting Diodes

Qiao et al. (2010) synthesized diketopyrrolopyrrole and phenylenevinylene copolymers, which exhibited strong red photoluminescence. These materials are promising for use in polymer light-emitting diodes (LEDs), showing potential for high-efficiency red emissive devices (Qiao et al., 2010).

Conductive Polymers via Electropolymerization

Sotzing et al. (1996) investigated the electropolymerization of bis(pyrrol-2-yl) arylenes to create conducting polymers with low oxidation potentials. These materials exhibit stability in the conducting form and have applications in electronic devices due to their electrochemical properties (Sotzing et al., 1996).

Organic Solar Cells with Non-Fullerene Acceptors

The study by Gupta et al. (2017) introduced a non-fullerene electron acceptor based on diketopyrrolopyrrole for organic solar cells, achieving impressive open-circuit voltage and efficiency. This highlights the potential of using non-traditional materials for enhancing the performance of photovoltaic devices (Gupta et al., 2017).

properties

IUPAC Name

1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)phenyl]sulfanylethylsulfanyl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4S2/c25-19-9-10-20(26)23(19)15-5-1-3-7-17(15)29-13-14-30-18-8-4-2-6-16(18)24-21(27)11-12-22(24)28/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRULEJVIHQQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)SCCSC3=CC=CC=C3N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2071651
Record name 1H-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis-
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Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis-

CAS RN

68555-54-4
Record name 1,1′-[1,2-Ethanediylbis(thio-2,1-phenylene)]bis[1H-pyrrole-2,5-dione]
Source CAS Common Chemistry
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Record name 1,2-Ethylenebis((2-maleimidophenyl)thio ether)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis-
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Record name 1H-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis-
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Record name 1,1'-[ethylenebis(thio-2,1-phenylene)]bis-1H-pyrrole-2,5-dione
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.917
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Record name 1,2-ETHYLENEBIS((2-MALEIMIDOPHENYL)THIO ETHER)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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